2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate
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Overview
Description
2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound with a unique structure that combines multiple heterocyclic rings.
Preparation Methods
The synthesis of 2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate involves multiple steps. One common synthetic route includes the reaction of 2,4,6-trichlorophenyl hydrazine with an indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine precursor under specific conditions. The reaction is typically carried out in an inert atmosphere and requires careful control of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photothermal conversion materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex heterocyclic structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group and the triazolo-oxazine ring system play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other triazolo-oxazine derivatives and trichlorophenyl-containing molecules. Compared to these compounds, 2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is unique due to its specific combination of heterocyclic rings and the presence of the tetrafluoroborate counterion. This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13BCl3F4N3O |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-(2,4,6-trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |
InChI |
InChI=1S/C18H13Cl3N3O.BF4/c19-11-6-13(20)18(14(21)7-11)24-9-23-16(22-24)8-25-15-5-10-3-1-2-4-12(10)17(15)23;2-1(3,4)5/h1-4,6-7,9,15,17H,5,8H2;/q+1;-1 |
InChI Key |
INTVBWFSTLNIOF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl |
Origin of Product |
United States |
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